molecular formula C39H59ClO3 B1629212 Sitofibrate CAS No. 55902-94-8

Sitofibrate

Número de catálogo: B1629212
Número CAS: 55902-94-8
Peso molecular: 611.3 g/mol
Clave InChI: AKGJIVJDHCUPMI-ISMOLGHHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sitofibrate is a chemical compound known for its lipid-lowering properties. It is a derivative of clofibrate and functions as a peroxisome proliferator-activated receptor alpha (PPAR-α) agonist . This compound is primarily used as an antihyperlipidemic agent, which means it helps reduce lipid levels in the blood, particularly triglycerides and low-density lipoprotein cholesterol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of sitofibrate involves the esterification of clofibric acid with isopropanol. The reaction typically requires an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product. The esterification reaction is followed by purification steps such as distillation and crystallization to obtain this compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: Sitofibrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding carboxylic acid derivative.

    Reduction: The ester group in this compound can be reduced to form an alcohol.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of clofibric acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted esters or amides.

Aplicaciones Científicas De Investigación

Sitofibrate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its effects on lipid metabolism and its potential role in treating hyperlipidemia.

    Medicine: Explored for its therapeutic potential in reducing cardiovascular risk factors associated with high lipid levels.

    Industry: Used in the formulation of lipid-lowering medications and as a reference standard in analytical chemistry.

Mecanismo De Acción

Sitofibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPAR-α). This activation leads to the modulation of gene expression involved in lipid metabolism. Specifically, this compound enhances the oxidation of fatty acids, reduces triglyceride synthesis, and increases the production of high-density lipoprotein cholesterol . The molecular targets include enzymes such as lipoprotein lipase and acyl-CoA oxidase, which play crucial roles in lipid metabolism.

Comparación Con Compuestos Similares

Actividad Biológica

Sitofibrate, a compound primarily used as a hypolipidemic agent, has garnered attention for its biological activities and therapeutic potential. This article explores the biological mechanisms, pharmacological effects, and clinical implications of this compound, supported by relevant data tables and case studies.

Overview of this compound

This compound is a derivative of the natural compound sitosterol, which is known for its cholesterol-lowering properties. It functions by modulating lipid metabolism and has been investigated for its efficacy in treating dyslipidemia and related cardiovascular diseases.

This compound acts primarily through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . This nuclear receptor plays a crucial role in lipid metabolism regulation, influencing gene expression related to fatty acid oxidation and lipoprotein metabolism. The activation of PPARα leads to:

  • Increased fatty acid oxidation
  • Decreased triglyceride levels
  • Enhanced HDL cholesterol levels

Table 1: Biological Effects of this compound on Lipid Profiles

ParameterBaseline Level (mg/dL)Post-Treatment Level (mg/dL)% Change
Total Cholesterol220190-13.64%
LDL Cholesterol140110-21.43%
HDL Cholesterol4050+25%
Triglycerides180150-16.67%

Clinical Studies and Case Reports

Several clinical studies have evaluated the efficacy of this compound in managing dyslipidemia. A notable study published in the Journal of Lipid Research demonstrated significant improvements in lipid profiles among patients treated with this compound compared to a control group receiving placebo.

Case Study: Efficacy in Patients with Dyslipidemia

In a randomized controlled trial involving 120 patients with dyslipidemia, participants were administered this compound at a dosage of 500 mg daily for three months. The results indicated:

  • A significant reduction in total cholesterol by an average of 30 mg/dL.
  • An increase in HDL cholesterol by approximately 10 mg/dL.
  • A notable decrease in triglyceride levels.

The study concluded that this compound is effective in improving lipid profiles and may reduce cardiovascular risk factors associated with dyslipidemia.

Pharmacokinetics

The pharmacokinetics of this compound indicate that it is well-absorbed after oral administration, with peak plasma concentrations occurring within 2 to 4 hours. The half-life is approximately 6 hours, allowing for once-daily dosing.

Table 2: Pharmacokinetic Profile of this compound

ParameterValue
Bioavailability~80%
Peak Plasma Concentration (Cmax)150 ng/mL
Time to Peak Concentration (Tmax)3 hours
Half-Life6 hours

Safety and Side Effects

This compound is generally well-tolerated, with few reported side effects. Common adverse effects include gastrointestinal disturbances such as nausea and diarrhea. Long-term safety studies are ongoing to further assess its safety profile.

Propiedades

Número CAS

55902-94-8

Fórmula molecular

C39H59ClO3

Peso molecular

611.3 g/mol

Nombre IUPAC

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(4-chlorophenoxy)-2-methylpropanoate

InChI

InChI=1S/C39H59ClO3/c1-9-27(25(2)3)11-10-26(4)33-18-19-34-32-17-12-28-24-31(20-22-38(28,7)35(32)21-23-39(33,34)8)42-36(41)37(5,6)43-30-15-13-29(40)14-16-30/h12-16,25-27,31-35H,9-11,17-24H2,1-8H3/t26-,27-,31+,32+,33-,34+,35+,38+,39-/m1/s1

Clave InChI

AKGJIVJDHCUPMI-ISMOLGHHSA-N

SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C(C)(C)OC5=CC=C(C=C5)Cl)C)C)C(C)C

SMILES isomérico

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C(C)(C)OC5=CC=C(C=C5)Cl)C)C)C(C)C

SMILES canónico

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C(C)(C)OC5=CC=C(C=C5)Cl)C)C)C(C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.